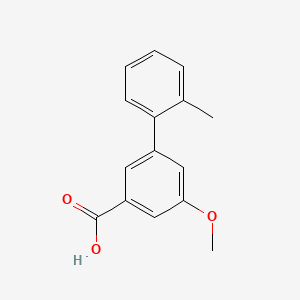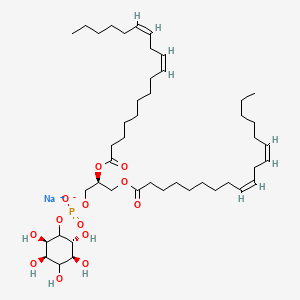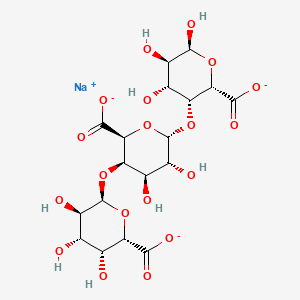
多聚半乳糖醛酸钠
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pectic acid, sodium salt, also known as sodium polygalacturonate, is a water-soluble derivative of pectic acid. Pectic acid itself is a transparent gelatinous acid found in over-ripe fruits and some vegetables. It is a product of pectin degradation in plants, produced via the interaction between pectinase and pectin . Sodium polygalacturonate is widely used in various industries due to its unique properties.
科学研究应用
Pectic acid, sodium salt, has a wide range of scientific research applications:
Chemistry: It is used as a gelling agent and stabilizer in various chemical formulations.
Biology: It plays a role in cell wall studies and plant physiology research.
Medicine: It is explored for its potential in drug delivery systems and wound healing applications.
Industry: It is used in the food industry as a thickening agent and in the pharmaceutical industry for its bioactive properties
作用机制
Target of Action
Pectic acid, sodium salt, also known as Sodium polygalacturonate or Polygalacturonic Acid Sodium Salt, primarily targets the cell walls of plants . It interacts with the pectin network that comprises plant cell walls . This network is a significant carbohydrate component of the plant cell walls and contributes to their structural integrity .
Mode of Action
Sodium polygalacturonate interacts with its targets through a process known as hydrolysis . This compound, being a pectinase, degrades pectin by hydrolyzing the O-glycosyl bonds in pectin’s polygalacturonan network, resulting in α-1,4-polygalacturonic residues . The rate of hydrolysis is dependent on polysaccharide chain length .
Biochemical Pathways
The biochemical pathways affected by Sodium polygalacturonate involve the degradation of pectin. This compound, as a pectinase, plays a crucial role in the degradation of pectin . It hydrolyzes the O-glycosyl bonds in pectin’s polygalacturonan network, leading to the formation of α-1,4-polygalacturonic residues . This process affects the structural integrity of plant cell walls .
Pharmacokinetics
It’s known that this compound is water-soluble , which could potentially influence its absorption and distribution in biological systems.
Result of Action
The primary result of Sodium polygalacturonate’s action is the degradation of pectin in plant cell walls . This degradation can lead to changes in the structural integrity of the plant cell walls . In the context of plant pathogens, this degradation can contribute to fungal penetration, plant tissue collapse, and nutrient acquisition .
Action Environment
The action of Sodium polygalacturonate can be influenced by environmental factors. For instance, the activity of a cold-tolerant pectate lyase, which degrades pectic substances into oligosaccharides, was found to be high even at a low temperature (4 °C) . This suggests that temperature can significantly impact the efficacy of Sodium polygalacturonate. Additionally, the presence of certain metal ions, such as Ca2+, can influence the action of this compound .
生化分析
Biochemical Properties
Pectic acid, sodium salt plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used as a carbon source and inducer of polygalacturonases in fungal cultures . The nature of these interactions is primarily enzymatic, where the pectic acid, sodium salt is broken down by the enzymes into simpler components.
Cellular Effects
The effects of Pectic acid, sodium salt on various types of cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found to stimulate hematopoiesis in outbred rats during the growing period .
Molecular Mechanism
At the molecular level, Pectic acid, sodium salt exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it forms stable water-soluble metal complexes with biogenic microelements (Ca and Fe) as characterized by infrared spectroscopy, dynamic light scattering, and atomic force microscopy .
准备方法
Synthetic Routes and Reaction Conditions
Pectic acid, sodium salt, can be synthesized by neutralizing pectic acid with sodium hydroxide. The reaction typically involves dissolving pectic acid in water and gradually adding sodium hydroxide until the desired pH is reached. The resulting solution is then evaporated to obtain the sodium salt.
Industrial Production Methods
Industrial production of pectic acid, sodium salt, often involves the extraction of pectin from citrus peels or apple pomace, followed by its conversion to pectic acid using pectinase enzymes. The pectic acid is then neutralized with sodium hydroxide to form the sodium salt .
化学反应分析
Types of Reactions
Pectic acid, sodium salt, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo substitution reactions where its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups into the molecule .
相似化合物的比较
Similar Compounds
Pectin: A precursor to pectic acid, used widely in the food industry.
Pectinic acid: Similar to pectic acid but with a higher degree of esterification.
Galacturonic acid: A monomeric unit of pectic substances.
Uniqueness
Pectic acid, sodium salt, is unique due to its water solubility and ability to form stable gels. Unlike pectin, which requires acidic conditions to gel, sodium polygalacturonate can gel in neutral or slightly alkaline conditions, making it versatile for various applications .
属性
CAS 编号 |
9049-37-0 |
|---|---|
分子式 |
C18H23NaO19-2 |
分子量 |
566.4 g/mol |
IUPAC 名称 |
sodium;6-[2-carboxylato-6-(2-carboxylato-4,5,6-trihydroxyoxan-3-yl)oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C18H26O19.Na/c19-1-2(20)10(13(26)27)36-17(6(1)24)35-9-4(22)7(25)18(37-12(9)15(30)31)34-8-3(21)5(23)16(32)33-11(8)14(28)29;/h1-12,16-25,32H,(H,26,27)(H,28,29)(H,30,31);/q;+1/p-3 |
InChI 键 |
NUCACHWVTZGFJN-UHFFFAOYSA-K |
SMILES |
C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)[O-])OC3C(C(C(OC3C(=O)[O-])O)O)O)O)O)C(=O)[O-])O)O.[Na+] |
规范 SMILES |
C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)[O-])OC3C(C(C(OC3C(=O)[O-])O)O)O)O)O)C(=O)[O-])O)O.[Na+] |
同义词 |
Low methylated α(1-4) linked D-galacturonate extracted and purified from apple pectins. Sodium salt.Degree of esterification (DE)<5%. [9049-37-0] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Methyl-1h-pyrazolo[3,4-f]quinolin-9-amine](/img/structure/B594284.png)
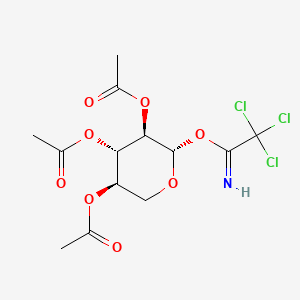
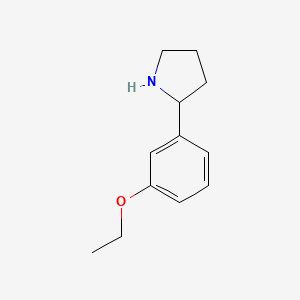
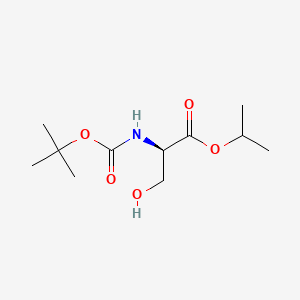


![2-Chloromethyl-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B594293.png)

